2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its diverse biological activities, and a sulfanyl-acetamide linkage, which can enhance its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Formation of the Sulfanyl Linkage: This step involves the reaction of the quinazolinone derivative with a thiol compound under basic conditions to form the sulfanyl linkage.
Acetamide Formation: The final step involves the reaction of the sulfanyl-quinazolinone derivative with 3-methoxyaniline and acetic anhydride under mild conditions to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity. The sulfanyl group can enhance the binding affinity and specificity of the compound. The methoxyphenyl group can interact with hydrophobic pockets in the target protein, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanyl-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide
- 2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanyl-N-(2,4-dichlorophenyl)acetamide
- 2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
Uniqueness
2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide is unique due to the presence of the methoxy group, which can enhance its biological activity and selectivity. The combination of the quinazolinone core, sulfanyl linkage, and methoxyphenyl group provides a unique structural framework that can interact with a variety of molecular targets, making it a versatile compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-30-19-11-7-10-18(14-19)25-22(28)16-31-24-26-21-13-6-5-12-20(21)23(29)27(24)15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSBVORNPHDLDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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